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Compound of Interest

Compound Name: 2-methylpyridine-4-sulfonic Acid

Cat. No.: B1585888

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-methylpyridine-4-sulfonic acid. In the absence of readily available experimental spectra
for this specific compound, this document leverages data from analogous structures to offer an
in-depth prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
profiles. Detailed, field-proven protocols for acquiring high-quality NMR and IR spectra are also
presented, offering a robust framework for researchers, scientists, and drug development
professionals engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction

2-Methylpyridine-4-sulfonic acid is a substituted pyridine derivative of interest in various
chemical and pharmaceutical research areas. As with any novel compound, unambiguous
structural confirmation and purity assessment are paramount. Spectroscopic techniques,
particularly NMR and IR spectroscopy, are indispensable tools for this purpose. This guide
addresses the critical need for a reliable spectroscopic reference for 2-methylpyridine-4-
sulfonic acid.

While direct experimental data for 2-methylpyridine-4-sulfonic acid is not extensively
documented in public databases, a wealth of information exists for structurally related
compounds, such as various pyridine sulfonic acids and methylpyridines. By systematically
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analyzing the electronic effects of the methyl and sulfonic acid substituents on the pyridine ring,
we can construct a highly accurate, predicted spectroscopic profile for the titte compound. This
predictive approach provides a powerful starting point for researchers, enabling them to
anticipate spectral features and streamline their characterization efforts.

Predicted Spectroscopic Data

The following sections detail the predicted *H NMR, 13C NMR, and IR spectral data for 2-
methylpyridine-4-sulfonic acid. These predictions are derived from the analysis of
substituent effects and comparison with experimentally obtained data for analogous
compounds.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2-methylpyridine-4-sulfonic acid is expected to show distinct
signals for the three aromatic protons and the methyl group protons. The sulfonic acid group at
the C4 position and the methyl group at the C2 position will exert significant influence on the
chemical shifts of the ring protons. The sulfonic acid group is strongly electron-withdrawing,
which will deshield the adjacent protons, shifting them downfield. The methyl group is weakly
electron-donating, causing a slight shielding effect.

Table 1: Predicted *H NMR Data for 2-Methylpyridine-4-Sulfonic Acid

. Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (0, ppm) (J, Hz)
H-3 ~8.0-8.2 d ~7.0
H-5 ~7.8-8.0 d ~7.0
H-6 ~8.7 - 8.9 S
-CHs ~2.5-2.7 S

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted **C NMR Spectrum
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The 13C NMR spectrum will provide information about the carbon framework of the molecule.

The carbon atoms attached to the electron-withdrawing sulfonic acid group and the nitrogen

atom are expected to be significantly deshielded and appear at a lower field.

Table 2: Predicted 13C NMR Data for 2-Methylpyridine-4-Sulfonic Acid

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~158 - 160
C-3 ~125 - 127
C-4 ~148 - 150
C-5 ~122 - 124
C-6 ~150 - 152
-CHs ~22-24

Predicted FT-IR Spectrum

The FT-IR spectrum of 2-methylpyridine-4-sulfonic acid will be characterized by the

vibrational modes of the sulfonic acid group and the substituted pyridine ring. The strong

absorptions corresponding to the S=0 and S-O stretching vibrations are particularly diagnostic.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment

~3100 - 3000 Medium C-H stretching (aromatic)
~2900 - 2500 Broad, Medium O-H stretching (sulfonic acid)
~1600 - 1450 Medium to Strong C=C and C=N ring stretching
~1250 - 1150 Strong Asymmetric S=0 stretching
~1080 - 1030 Strong Symmetric S=0 stretching
~700 - 600 Medium C-S stretching
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Experimental Protocols

To obtain high-quality spectroscopic data for 2-methylpyridine-4-sulfonic acid, the following
detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

Weigh approximately 5-10 mg of the purified 2-methylpyridine-4-sulfonic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., D20 or DMSO-de) in a clean, dry
vial. The choice of solvent is critical; D20 is often suitable for sulfonic acids.

Transfer the solution to a 5 mm NMR tube.

Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically
0.6-0.7 mL).

3.1.2. Data Acquisition

The H and 13C NMR spectra should be recorded on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard single-pulse sequence.

For 13C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for all
carbon signals.

3.1.3. Data Analysis

Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum to obtain pure absorption line shapes.
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» Calibrate the chemical shift axis using the residual solvent peak as a reference.
 Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

e Analyze the multiplicities and coupling constants to aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

In an agate mortar, grind 1-2 mg of the 2-methylpyridine-4-sulfonic acid sample with
approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[1]

[2]

Transfer the mixture to a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

3.2.2. Data Acquisition

e Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).
3.2.3. Data Analysis

e The acquired spectrum should be baseline-corrected.

« ldentify and label the characteristic absorption bands corresponding to the functional groups
present in the molecule.

Visualization

To aid in the understanding of the molecular structure and the experimental workflows, the
following diagrams are provided.
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Caption: Molecular structure of 2-methylpyridine-4-sulfonic acid.

NMR Spectroscopy Workflow
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Caption: Experimental workflow for NMR analysis.

FT-IR Spectroscopy Workflow
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Caption: Experimental workflow for FT-IR analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic
characterization of 2-methylpyridine-4-sulfonic acid. The predicted 'H NMR, 3C NMR, and
FT-IR data, derived from the analysis of analogous compounds, offer a valuable resource for
researchers. The included step-by-step experimental protocols for data acquisition and analysis
ensure that scientists can confidently approach the characterization of this and similar
molecules, upholding the principles of scientific integrity and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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